molecular formula C6H8O5S B13072922 1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid

1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B13072922
M. Wt: 192.19 g/mol
InChI Key: MBKLWMLPQUSOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₆H₈O₅S and a molecular weight of 192.19 g/mol . This compound is characterized by a cyclobutane ring substituted with a methanesulfonyl group and a carboxylic acid group, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

The synthesis of 1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the field of anti-inflammatory and anticancer research.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of enzymes and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

1-Methanesulfonyl-3-oxocyclobutane-1-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides versatility in various chemical and biological applications.

Properties

Molecular Formula

C6H8O5S

Molecular Weight

192.19 g/mol

IUPAC Name

1-methylsulfonyl-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H8O5S/c1-12(10,11)6(5(8)9)2-4(7)3-6/h2-3H2,1H3,(H,8,9)

InChI Key

MBKLWMLPQUSOJG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CC(=O)C1)C(=O)O

Origin of Product

United States

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